molecular formula C10H12O2 B1608987 (alpha-Methoxybenzyl)oxirane CAS No. 32785-08-3

(alpha-Methoxybenzyl)oxirane

Cat. No. B1608987
Key on ui cas rn: 32785-08-3
M. Wt: 164.2 g/mol
InChI Key: QUJNFKZHJQYMOM-UHFFFAOYSA-N
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Patent
US05916430

Procedure details

Electrolyte: 300 g (2.239 moles) of 3-phenyl-2-propen-1-ol, 60 g of NaBr, and 2,640 g of methanol
Quantity
300 g
Type
reactant
Reaction Step One
Name
Quantity
60 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]=[CH:8][CH2:9][OH:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Na+].[Br-].[CH3:13][OH:14]>>[O:10]1[CH:8]([CH:7]([O:14][CH3:13])[C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[CH2:9]1 |f:1.2|

Inputs

Step One
Name
Quantity
300 g
Type
reactant
Smiles
C1(=CC=CC=C1)C=CCO
Step Two
Name
Quantity
60 g
Type
reactant
Smiles
[Na+].[Br-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
O1CC1C(C1=CC=CC=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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